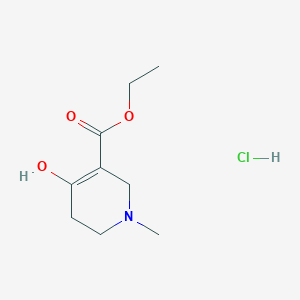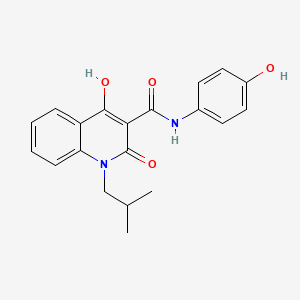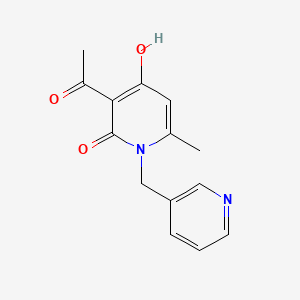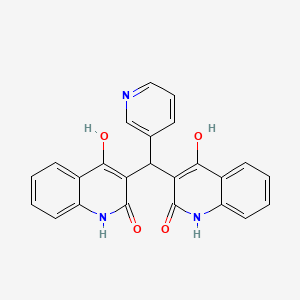
N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BPIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPIQ belongs to the class of quinolinecarboxamide derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of several cancer cell lines, including lung cancer, breast cancer, and prostate cancer cells. N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
In neuroprotection research, N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been reported to improve cognitive function and memory in animal models.
In antimicrobial activity research, N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to exhibit potent antibacterial and antifungal activity against several pathogenic microorganisms, including Staphylococcus aureus and Candida albicans.
Mécanisme D'action
The exact mechanism of action of N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been reported to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of oxidative stress and inflammation. N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to improve the activity of antioxidant enzymes and reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide for lab experiments is its potent biological activity, which makes it a valuable tool for studying various biological processes. N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its potential toxicity and side effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, including the development of more potent derivatives, the investigation of its potential applications in other scientific research areas, and the elucidation of its exact mechanism of action. N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also shown promise as a potential therapeutic agent for various diseases, and further studies are needed to evaluate its safety and efficacy in animal and clinical trials.
Conclusion:
In conclusion, N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has shown promise for its potential applications in scientific research. The synthesis method of N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been optimized, and its scientific research applications include cancer research, neuroprotection, and antimicrobial activity. The exact mechanism of action of N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. There are several future directions for the study of N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, and further research is needed to fully understand its potential applications and mechanisms of action.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the condensation of 2-bromobenzaldehyde and isobutyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to obtain the final product, N-(2-bromophenyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. The synthesis method has been reported in several research articles, and the purity and yield of the product have been optimized through various modifications.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-12(2)11-23-16-10-6-3-7-13(16)18(24)17(20(23)26)19(25)22-15-9-5-4-8-14(15)21/h3-10,12,24H,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKULGGNLZVTTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)



![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)






